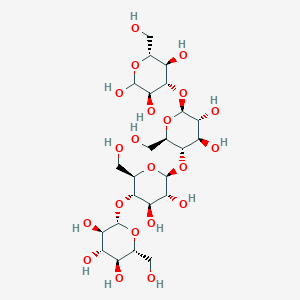
Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” is a tetrasaccharide composed of four glucose molecules linked by beta-glycosidic bonds. This specific arrangement of glucose units is significant in various biological and chemical contexts, particularly in the study of carbohydrates and glycoconjugates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” involves the stepwise addition of glucose units through glycosidic bond formation. The process typically employs glycosyl donors and acceptors, with the aid of glycosyltransferases or chemical catalysts. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and ensure the selective formation of the desired glycosidic bonds.
Industrial Production Methods
Industrial production of such oligosaccharides can be achieved through enzymatic synthesis using glycosyltransferases or through chemical synthesis involving multiple protection and deprotection steps. Enzymatic methods are preferred for their specificity and efficiency, while chemical methods offer greater flexibility in modifying the structure of the oligosaccharide.
Analyse Des Réactions Chimiques
Types of Reactions
“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the glucose units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or nitric acid, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the selective modification of the glucose units.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gluconic acid derivatives, while reduction can produce glucitol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various glucose derivatives.
Applications De Recherche Scientifique
“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” has numerous applications in scientific research, including:
Chemistry: It serves as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology: It is used to investigate the role of oligosaccharides in biological processes, such as cell-cell recognition and signaling.
Industry: It is utilized in the production of bioactive compounds and as a precursor for the synthesis of more complex glycoconjugates.
Mécanisme D'action
The mechanism by which “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-glycosidic bonds in the compound influence its stability and reactivity, affecting its biological activity. The pathways involved in its action include glycosylation processes and carbohydrate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oligosaccharides with different glycosidic linkages, such as:
Lactose (Gal(b1-4)Glc): A disaccharide composed of galactose and glucose.
Maltose (Glc(a1-4)Glc): A disaccharide composed of two glucose units linked by an alpha-glycosidic bond.
Cellobiose (Glc(b1-4)Glc): A disaccharide composed of two glucose units linked by a beta-glycosidic bond.
Uniqueness
“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” is unique due to its specific arrangement of beta-glycosidic bonds, which confer distinct structural and functional properties. This unique structure makes it valuable for studying the effects of glycosidic linkages on the properties and reactivity of oligosaccharides.
Propriétés
Numéro CAS |
58484-02-9 |
|---|---|
Formule moléculaire |
C24H42O21 |
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h2,6-25,27-39H,1,3-5H2/t6-,7+,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |
Clé InChI |
KWSHSHAHTORTSY-OKNDTIKYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(C=O)O)C(C(CO)O)O)CO)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


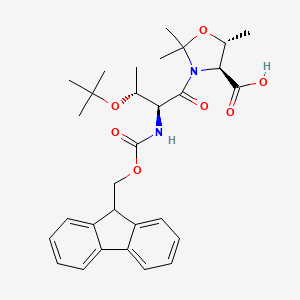

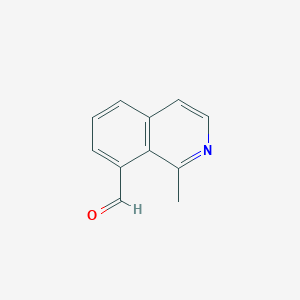
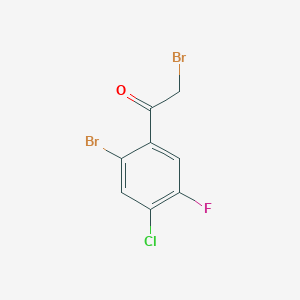

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
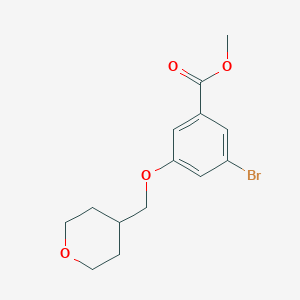
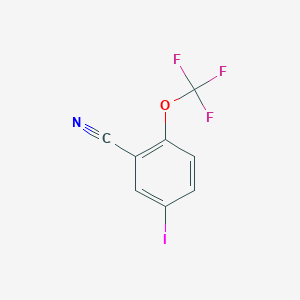

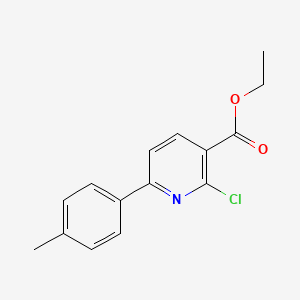
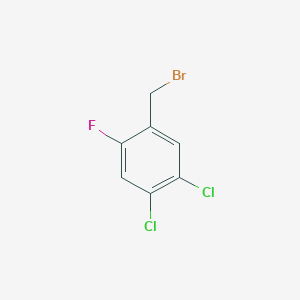
![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
